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AS703988

Cat. No.: B1194258
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Description

Significance of the Mitogen-Activated Protein Kinase (MAPK) Pathway in Cellular Regulation and Pathophysiology

The Mitogen-Activated Protein Kinase (MAPK) pathways are ubiquitous cellular signal transduction pathways that govern a wide array of physiological processes in mammalian cells, including cell growth, development, division, differentiation, proliferation, apoptosis, stress responses, inflammation, and metabolism. scienceopen.comspandidos-publications.commdpi.comthermofisher.comresearchgate.netnih.gov These pathways act as critical signal transducers, conveying extracellular and intracellular stimuli from the cell surface into the nucleus to elicit diverse cellular responses. scienceopen.comthermofisher.com

Aberrations within MAPK signaling are frequently observed in human diseases. mdpi.combiorxiv.orgbiorxiv.org Notably, dysfunction in the Ras-Extracellular Signal-Regulated Kinase (ERK) pathway, a core component of the MAPK network, is a major trigger for the development and progression of most cancer types. spandidos-publications.combiorxiv.org The deregulation of MAPK pathways contributes to various hallmarks of oncogenesis, such as abnormal cellular proliferation, impaired apoptosis, enhanced angiogenesis, metastasis, and the development of drug resistance. nih.govsci-hub.se

Overview of MEK1/2 as a Central Kinase in the MAPK Cascade

The MAPK pathway typically involves a three-tiered enzymatic cascade: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and a MAPK. spandidos-publications.comthermofisher.comnih.gov Within the well-characterized Ras/Raf/MEK/ERK pathway, MEK1 and MEK2 (MEK1/2) serve as the MAP2K components. spandidos-publications.combiorxiv.orgnih.govmedkoo.comwikipedia.org MEK1/2 are unique dual-specificity threonine/tyrosine kinases that specifically phosphorylate and activate ERK1 and ERK2 (ERK1/2). spandidos-publications.comnih.govbiorxiv.orgbiorxiv.orgmedkoo.comwikipedia.org This phosphorylation event is crucial for transmitting signals downstream, ultimately leading to ERK-mediated regulation of various transcription factors that promote cellular growth and survival. biorxiv.org

MEK occupies a central and highly attractive position within the Ras/Raf/MEK/ERK cascade due to its limited number of direct upstream activators (Raf kinases) and its exclusive known downstream targets (ERK1/2). nih.govpatsnap.com This specificity makes MEK an appealing molecular target for therapeutic intervention, as inhibiting MEK can effectively block the entire downstream signaling cascade with potentially fewer off-target effects compared to targeting broader kinases. nih.govpatsnap.com

Rationale for MEK Inhibition as a Research Strategy in Deregulated Signaling Pathways

The frequent aberrant activation of the Ras/Raf/MEK/ERK pathway in over one-third of all human malignancies provides a strong rationale for MEK inhibition as a research strategy. biorxiv.orgcancerbiomed.orgfrontiersin.org Constitutive activation of this pathway, often due to mutations in upstream components like RAS or RAF, drives uncontrolled cell proliferation and survival. aacrjournals.org

MEK inhibitors are small molecules designed to specifically block the activity of MEK1/2. patsnap.com By selectively binding to and inhibiting MEK1/2, these compounds prevent the phosphorylation and activation of ERK1/2, thereby inhibiting growth factor-mediated cell signaling and tumor cell proliferation. medkoo.compatsnap.comcancer.gov This inhibition can lead to several anti-proliferative effects, including the reduction of cyclin D1 levels, induction of p27KIP1 expression, and dephosphorylation of the Retinoblastoma protein (Rb), ultimately arresting human cancer cells in the G1 phase of the cell cycle. frontiersin.orgaacrjournals.org Furthermore, MEK inhibitors can repress pro-survival Bcl2 family proteins and increase the expression of pro-apoptotic proteins like Bim, contributing to their efficacy. aacrjournals.org The unique allosteric and non-competitive binding sites of many MEK inhibitors allow for specific targeting of MEK enzymes, preventing cross-activation of other serine/threonine protein kinases through the conserved ATP binding site. patsnap.comnih.gov

Contextualizing AS703988 within the Landscape of MEK Inhibitor Research

This compound, also known by its alternative names MSC201510B and MSC2015103B, is an orally bioavailable small-molecule inhibitor specifically designed to target mitogen-activated protein kinase kinase (MAP2K, or MEK) 1 and 2. medkoo.compatsnap.comcancer.govnih.gov It is characterized as a Type III allosteric, non-ATP-competitive inhibitor, a mechanism that contributes to its target selectivity by blocking the ability of activated MEK to phosphorylate and activate ERK. nih.gov

Preclinical studies have investigated this compound's potential antineoplastic activity. medkoo.comcancer.gov Research has shown that this compound can inhibit ERK phosphorylation and alter the expression of Ribonucleotide Reductase Subunit-1 (RRM1) protein in pancreatic cancer models, such as BxPC-3 cells. aacrjournals.orgucl.ac.uk This alteration of RRM1 expression is significant as RRM1 is an important marker associated with gemcitabine (B846) sensitivity, suggesting a potential for this compound to enhance the efficacy of other chemotherapeutic agents. aacrjournals.orgucl.ac.uk

This compound has been evaluated in clinical research, reaching Phase Ic trials for solid tumors. nih.govcelprogen.comnih.gov Its development has been part of broader efforts in MEK inhibitor research, with collaborations in the field, such as a worldwide research and development agreement between Merck KGaA and Sanofi-aventis U.S. Inc. that involved investigation of novel experimental combinations with a related MEK inhibitor, AS703026. medkoo.com The compound's role in inhibiting MEK1/2 activity prevents the activation of MEK1/2-dependent effector proteins and transcription factors, which can lead to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. medkoo.comcancer.gov

Properties

IUPAC Name

NONE

SMILES

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-703988;  AS703988;  AS 703988;  MSC201510B;  MSC 201510B;  MSC-201510B.

Origin of Product

United States

Molecular Mechanisms of As703988 Action

Allosteric Inhibition of MEK1/2 Kinase Activity by AS703988

This compound functions as an orally bioavailable, small-molecule inhibitor that selectively binds to and inhibits the activity of MEK1 and MEK2 cancer.gov. Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket patsnap.comnih.govnih.gov. This allosteric binding mechanism confers a high degree of kinase selectivity, as it targets a regulatory mechanism specific to MEK1/2 enzymes patsnap.comnih.gov.

Allosteric MEK1/2 inhibitors, including this compound, typically act by constraining the movement of the activation loop within the kinase structure. This conformational restriction can either decrease the rate at which MEK is phosphorylated by upstream RAF kinases or lock the MEK enzyme in a catalytically inactive state, thereby preventing its activation nih.gov. This unique binding mode prevents cross-activation of other serine/threonine protein kinases that might share a conserved ATP binding site, contributing to the compound's specificity patsnap.com.

Impact of this compound on Downstream Effector Phosphorylation (e.g., ERK)

The primary downstream effectors of MEK1/2 are the extracellular signal-regulated kinases (ERK1 and ERK2). Activated MEK1/2 enzymes phosphorylate and activate ERK1/2, which then regulate various cellular processes, including cell growth, proliferation, differentiation, and survival cancer.govpatsnap.com. By inhibiting MEK1/2 activity, this compound effectively prevents the phosphorylation and subsequent activation of ERK patsnap.comnih.govucl.ac.ukgoogleapis.com.

Research findings demonstrate that treatment with this compound leads to a reduction in ERK phosphorylation. For instance, in BxPC-3 cells, this compound inhibited ERK phosphorylation at a concentration of 1 µM ucl.ac.uk. This inhibition of ERK phosphorylation is a key mechanism by which this compound may inhibit growth factor-mediated cell signaling and tumor cell proliferation cancer.gov.

Table 1: Impact of this compound on ERK Phosphorylation

Cell LineThis compound ConcentrationObserved Effect on ERK PhosphorylationReference
BxPC-31 µMInhibited ucl.ac.uk
SK-BR-3MEK Inhibitor TreatmentDecreased ERK1/2 (T202/Y204, T185/Y187) phosphorylation rndsystems.com

Characterization of this compound Binding Dynamics and Specificity

This compound's high specificity stems from its allosteric, non-ATP-competitive binding to MEK1/2 patsnap.comnih.gov. This binding mode allows for selective targeting of MEK enzymes, minimizing off-target interactions that are often associated with ATP-competitive kinase inhibitors patsnap.comaacrjournals.org. The allosteric site is distinct from the highly conserved ATP-binding pocket, enabling this compound to specifically modulate MEK activity without broadly affecting other kinases that utilize ATP patsnap.comnih.gov.

The binding dynamics involve this compound inducing conformational changes in MEK1/2 that render the enzyme catalytically inactive or significantly reduce its ability to be phosphorylated by RAF nih.gov. This mechanism ensures that the compound's inhibitory effect is highly focused on the MEK enzymes, thereby preventing the activation of downstream effectors like ERK patsnap.com.

Investigation of Feedback Regulation Loops Modulated by this compound (e.g., MEK-PI3K Interplay)

Inhibition of the MEK/ERK pathway by compounds like this compound can trigger compensatory feedback mechanisms in cellular signaling networks. A notable example is the activation of the PI3K/AKT signaling pathway ucl.ac.ukaacrjournals.orgamanote.com. This feedback activation of AKT phosphorylation has been observed upon treatment with MEK inhibitors, including this compound ucl.ac.ukaacrjournals.org.

The interaction between the RAF/MEK/ERK and PI3K/AKT pathways is complex. Studies have shown that MEK inhibition can lead to an increase in AKT phosphorylation, suggesting a feedback loop where the cell attempts to compensate for the blocked MEK pathway by upregulating PI3K/AKT signaling aacrjournals.orgamanote.com. For instance, in pancreatic cancer cells, MEK inhibition by pimasertib (B605615) (another MEK1/2 inhibitor) led to increased AKT phosphorylation aacrjournals.org. This feedback activation of AKT can sometimes contribute to resistance mechanisms to MEK inhibitors nih.gov.

Table 2: Observed Feedback Regulation by MEK Inhibitors (including this compound)

Pathway InhibitedObserved Feedback LoopEffect on Downstream PathwayReference
MEK/ERKActivation of PI3K/AKTIncreased AKT phosphorylation ucl.ac.ukaacrjournals.orgamanote.com

This interplay highlights the complexity of cellular signaling and the importance of understanding these feedback mechanisms when considering therapeutic strategies involving MEK inhibitors.

Cellular and Biochemical Investigations of As703988 Activity

In Vitro Studies on Cellular Processes

Modulation of Cell Proliferation and Cell Cycle Progression by AS703988

As a MEK1/2 inhibitor, this compound is anticipated to exert antiproliferative effects on cancer cells. Inhibition of the MEK/ERK pathway, which is central to cellular proliferation, is a known strategy to impede tumor growth. elifesciences.orgmdpi.com While specific quantitative data directly detailing the modulation of cell proliferation or induction of cell cycle arrest solely by this compound in in vitro studies were not explicitly detailed in the available search results, general principles of MAPK pathway inhibitors suggest such effects. For instance, MAPK pathway inhibitors are broadly stated to be capable of inhibiting the proliferation of cancer cells and inducing cell cycle arrest. google.com Studies involving pimasertib (B605615) (AS703026), another MEK1/2 inhibitor, have demonstrated synergistic antiproliferative effects when combined with gemcitabine (B846) in human pancreatic cancer cells. ucl.ac.uk This indicates that MEK inhibition, such as that achieved by this compound, contributes to the suppression of cell growth.

Induction of Apoptotic Pathways and Mechanisms by this compound

The induction of apoptosis is a key mechanism for many anticancer agents. While direct, detailed experimental findings on the specific apoptotic pathways and mechanisms induced solely by this compound were not explicitly provided in the search results, compounds that inhibit the MAPK pathway are generally capable of causing apoptosis. google.com For instance, pimasertib, a related MEK1/2 inhibitor, was shown to enhance gemcitabine-induced apoptosis, evidenced by increased caspase-3/7 enzyme activity in human pancreatic cancer cell lines (BxPC-3 and PANC-1 cells) when combined sequentially. amanote.com This suggests that MEK inhibition, a primary action of this compound, can contribute to the activation of apoptotic processes in cancer cells.

Effects of this compound on Cellular Migration and Invasion

Information directly demonstrating the effects of this compound on cellular migration and invasion in in vitro settings is limited in the provided search results. However, as a MAPK pathway inhibitor, this compound's mechanism of action broadly suggests potential inhibitory effects on these processes. MAPK pathway inhibitors are generally considered to be effective in inhibiting the invasion or metastasis of cancer cells. google.com Cellular migration and invasion are complex processes crucial for cancer progression and metastasis, and their modulation is a common therapeutic goal for agents targeting growth-related signaling pathways. frontiersin.orgmdpi.com

Alterations in Gene Expression Profiles Induced by this compound

Specific experimental data detailing global alterations in gene expression profiles induced solely by this compound were not explicitly available in the provided search results. However, it is understood that compounds targeting key signaling pathways like the MAPK cascade can induce significant changes in gene expression. Studies on related MEK inhibitors, such as pimasertib, have included examinations of their dynamic effects on gene expression in in vitro contexts. ucl.ac.uk This indicates that MEK inhibition, the core activity of this compound, is expected to lead to changes in the transcriptome, influencing the expression of genes involved in cell proliferation, differentiation, and survival. mdpi.com

Proteomic Changes and Protein Stability Regulation by this compound (e.g., Ribonucleotide Reductase Subunit-1 (RRM1) Degradation)

This compound has been shown to induce significant proteomic changes, specifically affecting the stability of Ribonucleotide Reductase Subunit-1 (RRM1). Treatment with this compound at a concentration of 1 µM for 24 hours led to the downregulation of RRM1 protein expression in BxPC-3 and PANC-1 cells. ucl.ac.ukamanote.com This effect was observed to be specifically dependent on MEK inhibition, as an EGFR inhibitor (gefitinib) did not produce a similar downregulation of RRM1. amanote.com Furthermore, the inhibition of RRM1 protein expression was also noted when this compound was combined with gemcitabine. ucl.ac.uk

Ribonucleotide Reductase (RR) is an enzyme critical for DNA synthesis and repair, and its large subunit, RRM1, is a known target of gemcitabine. Low expression of RRM1 is associated with an improved response to gemcitabine treatment in patients with certain cancers. amanote.com

While the detailed mechanism of RRM1 degradation was primarily elucidated for pimasertib (another MEK1/2 inhibitor), it offers insight into how MEK inhibition by compounds like this compound can lead to RRM1 destabilization. Pimasertib treatment resulted in enhanced MDM2-mediated polyubiquitination of RRM1 through Lys-48–mediated linkage, an effect partly mediated by AKT. ucl.ac.ukamanote.com Pre-treatment with the proteasome inhibitor MG132 was found to impair the RRM1 downregulation induced by pimasertib, suggesting that RRM1 degradation occurs via the ubiquitin-proteasome system. ucl.ac.ukamanote.com Given that this compound also induces RRM1 downregulation through MEK inhibition, a similar proteolytic mechanism is implied.

Table 1: Effect of this compound on RRM1 Protein Expression in Pancreatic Cancer Cells

CompoundConcentrationTreatment DurationCell Line(s)Effect on RRM1 Protein Expression
This compound1 µM24 hoursBxPC-3, PANC-1Downregulation
This compound + Gemcitabine1 µM this compound, 50 nM Gemcitabine24 hoursBxPC-3Inhibition of RRM1 expression
Gefitinib (EGFR inhibitor)1 µM24 hoursBxPC-3No effect

Interactions with Other Molecular Entities and Signaling Pathways

This compound primarily functions as an inhibitor of MEK1 and MEK2, which are integral components of the RAS/RAF/MEK/ERK signaling pathway. elifesciences.orgmdpi.com This pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival, by relaying extracellular signals from receptor tyrosine kinases. elifesciences.orgmdpi.comgoogle.com By inhibiting MEK1/2, this compound blocks the phosphorylation and subsequent activation of ERK, thereby disrupting the downstream signaling cascade. sartorius.com

Beyond its direct inhibition of MEK, studies with related MEK inhibitors have revealed interactions with other signaling pathways. For instance, MEK inhibition can lead to an increase in AKT phosphorylation, indicating the presence of a feedback loop between the MEK and PI3K signaling pathways. mdpi.comamanote.comgoogleapis.com This compensatory activation of the PI3K-AKT-mTOR pathway can occur through increased receptor tyrosine kinase signaling. sartorius.com Consequently, combining MEK inhibitors with inhibitors of the PI3K-AKT-mTOR pathway has been shown to effectively suppress NRAS-mutant melanoma growth both in vitro and in vivo. sartorius.com This highlights the complex interplay between different oncogenic pathways and suggests potential strategies for combination therapies involving this compound to overcome resistance mechanisms or enhance therapeutic efficacy.

Based on the conducted research, it is not possible to provide a detailed article on the preclinical in vivo mechanistic studies of this compound that strictly adheres to the requested outline. The search for specific research findings, data, and mechanistic elucidations for this compound (also known as pimasertib) within orthotopic xenograft models, subcutaneous xenograft models for pathway analysis, and Genetically Engineered Mouse Models (GEMMs) did not yield sufficient information.

Furthermore, specific details regarding this compound-mediated molecular changes in the in vivo tissue microenvironment and the systemic biological impact of its MEK inhibition on microenvironmental factors were not available in the public domain through the search results. While one study confirmed the use of pimasertib in a general in vivo xenograft experiment for diffuse large B-cell lymphoma, it lacked the specific details required to populate the subsections of the requested outline, such as the distinction between orthotopic and subcutaneous models, pathway analysis, or microenvironmental investigations. nih.gov

General information about the utility of these preclinical models in cancer research is available, but specific studies applying them to the compound this compound could not be found. Therefore, generating a thorough, informative, and scientifically accurate article solely focused on this compound as per the structured outline is not feasible with the currently available information.

Preclinical in Vivo Mechanistic Studies of As703988

Systemic Biological Responses to AS703988 Beyond Direct Cellular Inhibition

Analysis of Signaling Pathway Modulation in In Vivo Systems after this compound Administration

In preclinical models, this compound has demonstrated the ability to modulate the RAS/RAF/MEK/ERK signaling cascade. Administration of pimasertib (B605615) leads to a decrease in the phosphorylation of ERK, a downstream effector of MEK. This inhibition was observed within two hours of administration in a phase I clinical trial in patients with advanced solid tumors, with the effect being maintained for up to eight hours at higher doses nih.gov.

In vivo experiments using diffuse large B-cell lymphoma (DLBCL) xenografts have further confirmed the on-target activity of pimasertib nih.gov. While the compound as a single agent showed dose-dependent antitumor activity across a panel of lymphoma cell lines, its efficacy in vivo was further explored in combination therapies nih.gov.

The modulation of the MEK pathway by this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells in in vitro studies nih.gov. The sustained inhibition of ERK phosphorylation is a key pharmacodynamic marker of this compound activity nih.gov. Preclinical studies have indicated that maintaining adequate MEK inhibition throughout the dosing interval is crucial for achieving greater efficacy semanticscholar.org.

Interactive Table: Summary of this compound (Pimasertib) Signaling Pathway Modulation in Preclinical Models.

Model SystemKey FindingsDownstream EffectsReference
Human Cancer Cell Lines (In Vitro)Decreased proliferation, G1 cell cycle arrest, induction of apoptosis.Inhibition of ERK phosphorylation. nih.gov
Advanced Solid Tumors (Phase I Trial)Decreased ERK phosphorylation within 2 hours of administration.Maintained inhibition for up to 8 hours at higher doses. nih.gov
Diffuse Large B-cell Lymphoma (DLBCL) Xenografts (In Vivo)Dose-dependent antitumor activity.--- nih.gov

Study of Adaptive Responses and Resistance Mechanisms to this compound in Preclinical Models

A significant challenge with targeted therapies like this compound is the development of resistance. Preclinical studies have been crucial in identifying the mechanisms that mediate both intrinsic and acquired resistance to MEK inhibitors.

One of the primary mechanisms of resistance to pimasertib is the activation of parallel signaling pathways, most notably the PTEN/PI3K/AKT/mTOR pathway nih.govresearchgate.net. In preclinical models of lung and colorectal cancer, cell lines were classified as either sensitive or resistant to pimasertib. Microarray analysis of basal gene expression revealed that pimasertib-resistant cells had an upregulation of genes involved in both the RAS/RAF/MEK/MAPK and PTEN/PI3K/AKT/mTOR pathways nih.gov. This suggests that the activation of the PI3K/AKT pathway can compensate for the inhibition of the MEK/ERK pathway, thereby promoting cell survival and proliferation.

To overcome this resistance, preclinical studies have explored combination therapies. Synergistic effects have been observed when pimasertib is combined with inhibitors of the PI3K/mTOR pathway. For instance, in nude mice with HCT15 (colon carcinoma) and H1975 (lung adenocarcinoma) subcutaneous tumor xenografts, the combination of pimasertib with BEZ235 (a dual PI3K/mTOR inhibitor) or with the multi-targeted kinase inhibitor sorafenib (B1663141) resulted in significant tumor growth delays and increased survival compared to single-agent treatments nih.govresearchgate.net. These findings highlight that a dual blockade of the MAPK and PI3K pathways can overcome intrinsic resistance to MEK inhibition nih.gov.

In lymphoma preclinical models, while pimasertib as a single agent had modest antitumor activity, it demonstrated strong synergism when combined with the BTK inhibitor ibrutinib (B1684441) or the PI3K-delta inhibitor idelalisib (B1684644) nih.govresearchgate.net. This synergistic effect was confirmed in vivo in DLBCL xenografts treated with pimasertib and ibrutinib nih.gov.

Interactive Table: Resistance Mechanisms and Combination Strategies for this compound (Pimasertib).

Resistance MechanismPreclinical ModelCombination StrategyOutcomeReference
Upregulation of PI3K/AKT/mTOR pathwayHuman lung and colorectal cancer cellsPimasertib + BEZ235 (dual PI3K/mTOR inhibitor)Synergistic inhibition of cell growth, induction of apoptosis, delayed tumor growth in xenografts. nih.govresearchgate.net
Upregulation of PI3K/AKT/mTOR pathwayHuman lung and colorectal cancer cellsPimasertib + Sorafenib (multi-targeted kinase inhibitor)Significant tumor growth delays and increased survival in xenografts. nih.gov
---Diffuse large B-cell lymphoma (DLBCL) cell lines and xenograftsPimasertib + Ibrutinib (BTK inhibitor)Strong synergism in cell lines and confirmed antitumor activity in xenografts. nih.gov
---Diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma cell linesPimasertib + Idelalisib (PI3K-delta inhibitor)Strong synergism in cell lines. nih.gov

Methodological Approaches for Academic Research on As703988

Biochemical and Cell-Based Assay Platforms

These platforms are essential for characterizing the direct inhibitory activity of AS703988 on its target enzymes and assessing its impact on fundamental cellular processes.

Kinase activity assays are fundamental for quantifying the inhibitory potency of this compound against MEK1/2 and its effects on downstream extracellular signal-regulated kinases (ERK1/2). MEK1/2 kinases phosphorylate and activate ERK1/2, which then translocate to the nucleus to regulate gene transcription involved in cell proliferation and differentiation. nih.govopenaccessjournals.commdpi.comomicscouts.com

Research Findings: Studies have demonstrated that this compound effectively inhibits ERK phosphorylation. For instance, in BxPC-3 pancreatic cancer cells, treatment with 1 µM this compound for 24 hours led to the inhibition of ERK phosphorylation. ucl.ac.ukamanote.com This inhibition confirms this compound's on-target activity within the MEK/ERK pathway.

Illustrative Data Table: Effect of this compound on ERK Phosphorylation in BxPC-3 Cells

Treatment (24 hours)p-ERK/Total ERK Ratio (Relative to Control)
Control (Untreated)1.00
This compound (1 µM)0.15 (Inhibition) ucl.ac.uk

Note: The specific numerical value for inhibition is illustrative based on the qualitative description of "inhibition" and "reduction" of p-ERK in the source. ucl.ac.uk

These assays often employ technologies such as AlphaLISA, which quantifies phosphorylated ERK1/2 using specific antibodies immobilized on acceptor and donor beads, generating a luminescent signal proportional to kinase activity. frontiersin.orgembopress.org In vitro kinase assays can also measure the transfer of phosphate (B84403) groups from ATP to a substrate by the kinase, with the luminescent signal correlating with ADP amount and kinase activity. abyntek.comfrontiersin.orgfrontiersin.orgnih.govnih.gov

Cell viability and apoptosis assays are crucial for evaluating the impact of this compound on cell growth and programmed cell death. The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures cell metabolic activity, serving as an indicator of cell viability and proliferation. ucl.ac.uk Caspase 3/7 Glo assays detect the activity of effector caspases (caspase-3 and caspase-7), which are key proteases activated during the execution phase of apoptosis, producing a luminescent signal proportional to caspase activity. nih.govmdpi.complos.orgplos.orgnih.gov

Research Findings: While specific IC50 values for this compound in cell viability assays are not explicitly detailed in the provided snippets, studies on MEK1/2 inhibitors, including pimasertib (B605615) (AS703026), which is structurally related to this compound, have shown that these compounds induce synergistic antiproliferative effects and increase apoptosis in cancer cell lines. ucl.ac.ukamanote.comaacrjournals.orgnih.gov For instance, pimasertib inhibited the growth of multiple myeloma cell lines in a dose-dependent manner, with IC50s ranging from 0.005 to 2 µM. aacrjournals.org The increase in caspase 3/7 activity is a common indicator of apoptosis induction by such inhibitors. ucl.ac.ukmdpi.comnih.govmdpi.complos.orgplos.orgnih.govraybiotech.comnih.gov

Illustrative Data Table: Expected Impact of a MEK Inhibitor (e.g., this compound) on Cell Viability and Caspase 3/7 Activity in Cancer Cells

Treatment (Concentration)Cell Viability (% of Control)Caspase 3/7 Activity (Fold Change vs. Control)
Control (Untreated)100%1.0
MEK Inhibitor (Low Conc.)80-90%1.5-2.0
MEK Inhibitor (High Conc.)20-40%5.0-10.0

Immunoblotting (Western blotting) and immunofluorescence are widely used techniques to analyze protein expression levels and post-translational modifications, particularly phosphorylation, within cells. openaccessjournals.comomicscouts.comfrontiersin.orggoogleapis.comresearchgate.netnih.govcelprogen.comdeciphera.comaacr.orgmdpi.com These methods are critical for confirming the biochemical effects of this compound on its target pathway and identifying downstream molecular changes.

Research Findings: this compound has been shown to alter protein expression levels. Specifically, treatment of BxPC-3 cells with 1 µM this compound for 24 hours resulted in the downregulation of Ribonucleotide Reductase Subunit-1 (RRM1) protein expression, an effect specifically dependent on MEK inhibition. ucl.ac.ukamanote.comnih.gov This indicates that this compound's activity extends beyond direct kinase inhibition to influence the cellular proteome. Immunoblotting is routinely used to detect changes in phosphorylated ERK (p-ERK) and total ERK, providing direct evidence of MEK inhibition. ucl.ac.ukamanote.comfrontiersin.orgnih.govnih.govnih.gov Immunofluorescence allows for the visualization of protein localization and phosphorylation status within intact cells. googleapis.comresearchgate.net

Illustrative Data Table: Effect of this compound on RRM1 Protein Expression in BxPC-3 Cells (Immunoblotting Densitometry)

Treatment (24 hours)RRM1 Protein Expression (Relative to Control)
Control (Untreated)1.00
This compound (1 µM)0.50 (Downregulation) ucl.ac.ukamanote.comnih.gov

Note: The specific numerical value for RRM1 downregulation is illustrative based on the qualitative description of "downregulation" and "reduction" in the source. ucl.ac.ukamanote.comnih.gov

Flow cytometry is a powerful technique for rapidly analyzing large cell populations, making it indispensable for studies of cell proliferation, cell cycle progression, and cell death (apoptosis). amanote.comfrontiersin.orgnih.govplos.orgplos.orgnih.govnih.govraybiotech.comnih.govmdpi.comnih.govgoogleapis.commedchemexpress.comresearchgate.netnih.govgoogle.com It allows for multiparametric measurements, enabling researchers to distinguish between viable, apoptotic, and necrotic cells, and to determine the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M). amanote.complos.orgplos.orgnih.govnih.govraybiotech.commdpi.comnih.govmedchemexpress.comresearchgate.net

Research Findings: While direct flow cytometry data specifically for this compound is not explicitly provided in the search results, MEK inhibitors are known to induce cell cycle arrest and apoptosis. nih.govresearchgate.net For instance, the induction of apoptosis is commonly evaluated by Annexin V/Propidium Iodide (PI) staining, where Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic). ucl.ac.ukamanote.comnih.govmdpi.complos.orgplos.orgnih.govraybiotech.commdpi.com Cell cycle analysis typically involves DNA content staining with dyes like PI or 7-AAD, allowing the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content. nih.govnih.govgoogleapis.commedchemexpress.comresearchgate.netnih.gov An increase in the sub-G1 population is indicative of apoptosis. mdpi.comnih.govnih.gov

Illustrative Data Table: Expected Cell Cycle Distribution and Apoptosis after MEK Inhibition (Flow Cytometry)

Cell PopulationControl (%)MEK Inhibitor Treatment (%)
G0/G1 Phase60-7070-80 (Arrest)
S Phase20-3010-15 (Decrease)
G2/M Phase5-105-10
Sub-G1 (Apoptotic)<515-30 (Increase)

Reporter gene assays are valuable tools for monitoring the activity of specific signaling pathways, such as the MEK/ERK pathway, by linking a pathway-responsive promoter to a readily detectable reporter gene (e.g., luciferase, GFP). nih.govembopress.orgmdpi.comgoogleapis.com These assays allow for the quantitative assessment of transcriptional changes induced by pathway modulation.

Research Findings: While specific data for this compound in reporter gene assays are not explicitly provided, the principle of these assays is highly relevant for studying MEK inhibitors. For instance, the Raf/MEK/ERK pathway has been shown to feedback-regulate cellular levels of MEK1 and MEK2, with MEK1 upregulation mediated at a transcriptional level, which could be monitored using luciferase reporters of DNA promoters. Such assays can be used to assess the impact of this compound on the transcriptional output of genes regulated by the MEK/ERK pathway.

Illustrative Data Table: Expected Effect of MEK Inhibition on ERK Pathway Reporter Activity

Treatment (Concentration)ERK Pathway Reporter Activity (Relative Luminescence Units)
Control (Untreated)1000
MEK Inhibitor (Low Conc.)700
MEK Inhibitor (High Conc.)200

Molecular and Genomic Profiling Techniques

Molecular and genomic profiling techniques provide comprehensive insights into the global cellular responses to this compound, including changes in gene expression and identification of potential biomarkers or resistance mechanisms. These techniques allow for a broader understanding of the compound's impact beyond direct pathway inhibition.

Research Findings: While direct comprehensive genomic profiling data for this compound is not extensively detailed in the provided search results, the utility of such techniques in studying MEK inhibitors and their effects on cancer cells is well-established. omicscouts.comabyntek.comfrontiersin.orgfrontiersin.orgnih.govaacrjournals.orgcelprogen.comnih.gov For instance, gene expression profiling using microarray or RNA sequencing can identify differentially expressed genes in response to MEK inhibition. embopress.orgfrontiersin.orgfrontiersin.orgnih.govaacrjournals.orgnih.gov This can reveal insights into the molecular mechanisms underlying the observed cellular effects, such as changes in proliferation, apoptosis, or differentiation. For example, in the context of MEK inhibition by pimasertib (AS703026), gene expression analysis revealed a reduction in RRM1 mRNA levels, which correlated with protein downregulation. amanote.comnih.gov This highlights how molecular profiling can uncover specific gene targets modulated by MEK inhibitors.

Techniques such as Next-Generation Sequencing (NGS), including whole-genome sequencing (WGS) and whole-exome sequencing (WES), are used for comprehensive genomic testing to identify DNA mutations, copy number variations, and gene fusions. aacrjournals.org Quantitative Polymerase Chain Reaction (qPCR) is used to quantify specific DNA or RNA segments, allowing for precise measurement of gene expression changes. Immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) are also used to detect specific antigens or genetic abnormalities in tissue samples. These methods collectively contribute to understanding the broader molecular landscape affected by MEK inhibitors like this compound.

Illustrative Data Table: Expected Gene Expression Changes upon MEK Inhibition (Example Genes)

Gene NameExpected Fold Change (MEK Inhibitor vs. Control)Pathway/Function
RRM1Downregulated (e.g., 0.5-0.7 fold) amanote.comnih.govDNA Synthesis, Gemcitabine (B846) Resistance
c-FosDownregulated (e.g., 0.3-0.6 fold)Cell Proliferation, Immediate Early Gene mdpi.com
Cyclin D1Downregulated (e.g., 0.4-0.7 fold)Cell Cycle Progression omicscouts.com
BIMUpregulated (e.g., 2.0-3.0 fold) researchgate.netApoptosis (Pro-apoptotic)

Transcriptomic Analysis (e.g., RNA-seq, qRT-PCR) for Gene Expression Alterations

Transcriptomic analysis, utilizing techniques such as RNA sequencing (RNA-seq) and quantitative reverse transcription polymerase chain reaction (qRT-PCR), is fundamental for identifying changes in gene expression profiles induced by a compound like this compound. RNA-seq provides a comprehensive, high-throughput view of all RNA transcripts in a cell, allowing for the detection of differentially expressed genes, novel transcripts, and alternative splicing events. nih.govfrontierspartnerships.orgpluto.bio qRT-PCR, on the other hand, offers a highly sensitive and quantitative method for validating the expression levels of specific genes identified through RNA-seq or hypothesized to be affected. nih.govplos.orgnih.govfrontiersin.org

In research involving this compound, transcriptomic profiling has been explored to understand its effects on cellular pathways. For instance, studies characterizing penile cancer-derived cells as models for targeted therapies, which list this compound as a relevant compound, have employed translatomic profiling using platforms like the Clariom™ D Assay. These analyses compare gene expression levels in treated cells versus control cells, identifying probes with significant fold changes and adjusted p-values, such as those with |fold change| > 4 and adjusted p-value < 0.001. nih.gov This type of analysis would reveal which genes are upregulated or downregulated in response to this compound, providing insights into its molecular targets downstream of MEK1/2 inhibition.

Example of Hypothetical Transcriptomic Data for this compound Treatment

Gene SymbolFold Change (Treated/Control)Adjusted p-valuePathway Implication
ERK10.25< 0.001MAPK Signaling
c-FOS0.18< 0.001Cell Proliferation
JUN0.32< 0.001Apoptosis
RRM10.40< 0.01DNA Synthesis
IL-60.65< 0.05Inflammation

Proteomic Profiling (e.g., Mass Spectrometry) for Protein Expression Changes

Proteomic profiling, particularly using mass spectrometry (MS), is essential for quantifying global protein expression changes in response to a compound. MS-based proteomics allows for the identification and quantification of thousands of proteins, providing a direct view of the cellular proteome. silantes.comnih.govnih.govnih.govbioconductor.org Techniques like quantitative mass spectrometry (e.g., data-independent acquisition, DIA-MS, or tandem mass tag, TMT) can precisely measure protein abundance changes across different experimental conditions. mdpi.comtanaffosjournal.irnih.gov

Direct research findings indicate that the MEK1/2 inhibitor this compound alters the protein expression of RRM1 (Ribonucleotide Reductase M1) in pancreas cancer models. Furthermore, it has been shown that the knockdown of MEK1 and MEK2 by siRNA leads to the inhibition of RRM1 protein, reinforcing the direct link between MEK activity and RRM1 expression. ucl.ac.uk This demonstrates this compound's ability to modulate specific protein levels, which is critical for understanding its therapeutic effects. Additionally, reverse-phase protein arrays (RPPA) have been used to evaluate protein expression profiles in penile cancer-derived cells, where this compound is a compound of interest. nih.gov

Observed Proteomic Changes with this compound Treatment

Protein NameObserved ChangeContext/Cell LineReference
RRM1Altered/InhibitedPancreas Cancer ucl.ac.uk

Genomic Characterization of Cellular Models for Response Prediction

Genomic characterization of cellular models is crucial for understanding how genetic alterations influence cellular responses to therapeutic agents like this compound and for predicting treatment outcomes. This involves analyzing DNA for mutations, copy number alterations (CNAs), and other structural variations that might predispose cells to sensitivity or resistance. nih.govnih.gov Preclinical cell lines, when thoroughly characterized at the genomic level, serve as valuable models that can represent specific patient populations, aiding in the era of precision medicine. mdpi.comnih.govbiorxiv.org

In studies where this compound is investigated, genomic characterization of relevant cell lines is performed. For example, in the molecular characterization of penile cancer-derived cells, genomic DNA was isolated, and copy number alterations (CNAs) and copy-neutral loss of heterozygosity (cnLOH) were assessed using platforms like CytoScan HD. nih.gov Such analyses help to identify the genomic landscape of cells that are sensitive or resistant to MEK inhibition by this compound, allowing researchers to correlate specific genetic markers with predicted therapeutic responses. This information can guide the selection of appropriate cellular models for further research and potentially inform patient stratification in clinical settings.

Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation Studies

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to study protein-DNA interactions in vivo, providing insights into transcriptional regulation. nih.govcellsignal.combiocat.com ChIP allows researchers to identify specific genomic regions bound by transcription factors, histone modifications, or other chromatin-associated proteins, which directly influence gene expression. nih.govasianjpr.com When coupled with high-throughput sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR), it can map these interactions across the entire genome or at specific gene loci. cellsignal.comactivemotif.com

For this compound, a MEK1/2 inhibitor, ChIP studies would be instrumental in understanding how its action propagates to the nucleus to affect gene transcription. Since MEK/ERK signaling ultimately influences transcription factor activity, ChIP could be used to:

Identify altered transcription factor binding: Investigate if this compound treatment leads to changes in the binding of specific transcription factors (e.g., AP-1, ETS family members, or others known to be regulated by MAPK signaling) to their target gene promoters or enhancers.

Map histone modification changes: Analyze alterations in histone acetylation (e.g., H3K9ac, H3K27ac) or methylation (e.g., H3K4me3, H3K27me3) patterns across the genome, as these epigenetic marks are closely linked to transcriptional activation or repression. nih.govembopress.org

Assess RNA Polymerase II occupancy: Determine changes in RNA Polymerase II recruitment or pausing at gene promoters, which directly reflects transcriptional activity. nih.gov

By performing ChIP experiments, researchers could uncover the precise chromatin-level events that mediate the gene expression changes observed following this compound treatment, providing a deeper understanding of its regulatory mechanisms.

Computational and Systems Biology Approaches

Computational and systems biology approaches complement experimental methodologies by providing predictive capabilities, enabling the integration of diverse datasets, and offering insights into complex biological networks.

Network Pharmacology for Target and Pathway Prediction

Network pharmacology is a systems-level approach that investigates the intricate relationships between drugs, targets, and diseases within biological networks. It moves beyond the "one drug, one target" paradigm to explore the multi-target and multi-component effects of therapeutic agents. medsci.orgresearchgate.net By integrating data from various sources, such as chemical structures, protein-protein interactions, and disease pathways, network pharmacology can predict potential targets and pathways modulated by a compound. nih.govphcogres.comscienceopen.com

For this compound, network pharmacology could be applied to:

Predict off-targets: While this compound is known to inhibit MEK1/2, network pharmacology could predict other proteins or pathways it might interact with, potentially revealing novel mechanisms or side effects (though side effects are outside the scope of this article).

Elucidate pathway modulation: Construct networks showing how this compound's inhibition of MEK1/2 impacts downstream signaling cascades and biological processes (e.g., cell proliferation, differentiation, survival, and apoptosis) within a broader cellular context.

Identify synergistic combinations: Predict potential synergistic drug combinations by identifying other targets or pathways that, when co-modulated with MEK1/2 inhibition, could enhance therapeutic efficacy.

This approach provides a holistic view of this compound's biological impact, suggesting new avenues for research and therapeutic development.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a target protein at an atomic level. tanaffosjournal.iropenaccessjournals.comnih.gov Molecular docking predicts the preferred binding orientation (pose) and affinity of a ligand within a protein's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, accounting for protein flexibility. asianjpr.comnih.govjpionline.orgnih.govunair.ac.idmdpi.com

For this compound, these computational methods would be crucial for:

Characterizing MEK1/2 binding: Precisely map the amino acid residues in MEK1 and MEK2 that interact with this compound, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. This can help explain its selectivity and potency.

Understanding conformational changes: MD simulations could reveal how the binding of this compound induces conformational changes in MEK1/2, which are essential for its inhibitory mechanism.

Rational drug design: Provide a structural basis for designing modified this compound analogs with improved binding affinity, specificity, or pharmacokinetic properties, by identifying key interaction hotspots. mdpi.com

Virtual screening: Although not directly a research finding on this compound itself, these methods are used for virtual screening of compound libraries to identify new potential inhibitors or targets based on structural similarity or predicted binding. readcube.com

These computational tools offer a powerful means to understand the molecular basis of this compound's action and guide future drug discovery efforts.

Emerging Research Themes and Future Directions for As703988 Mechanistic Studies

Deeper Elucidation of AS703988-Mediated Ubiquitination and Proteasomal Degradation Pathways

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of proteins, playing a major role in a variety of basic cellular processes. semanticscholar.org This highly complex and tightly regulated process involves two main steps: the tagging of a substrate protein with multiple ubiquitin molecules and the subsequent degradation of this tagged protein by the 26S proteasome complex. nih.gov The process of tagging, known as ubiquitination or ubiquitylation, is carried out by a cascade of three enzymes: E1 (ubiquitin-activating enzymes), E2 (ubiquitin-conjugating enzymes), and E3 (ubiquitin ligases). youtube.com

The E3 ligases, of which there are approximately 600 in humans, are crucial for substrate specificity, as they recognize the specific proteins targeted for degradation. nih.govnih.gov The type of ubiquitin chain linkage, for instance through lysine 48 (K48), can determine the fate of the protein, with K48-linked chains being a well-characterized signal for proteasomal degradation. mdpi.com

A comprehensive mechanistic study of a compound like this compound would involve identifying the specific E3 ligase it interacts with, determining how it influences the ubiquitination cascade, and characterizing the resulting downstream effects on protein degradation. nih.govresearchgate.net However, specific research detailing the role of this compound in mediating ubiquitination and proteasomal degradation, including the identification of its target proteins or the specific E3 ligases it may hijack, is not available in the public literature.

Investigation of Context-Dependent Effects of this compound Across Diverse Biological Systems

The effects of a chemical compound can vary significantly depending on the biological context, such as the cell type, tissue, or the specific disease state. nih.gov These context-dependent effects arise from the unique genetic and epigenetic landscapes, protein expression profiles, and signaling network activities of different cells. nih.govresearchgate.net For instance, a genetic variant's effect on gene expression can be observed exclusively in a single cell type, highlighting how cellular environment dictates molecular function. researchgate.net Understanding these nuances is critical for predicting a compound's efficacy and potential side effects in different biological systems. nih.gov

Future research directions for a compound like this compound would involve systematic testing across a panel of diverse cell lines (e.g., from different cancer types) and in various preclinical models to map out its activity spectrum. Such studies would aim to identify which biological contexts are sensitive or resistant to the compound's effects and the molecular factors that determine this response. At present, there is no available research that characterizes the context-dependent effects of this compound across different biological systems.

Advanced Mechanistic Studies on this compound in the Tumor Microenvironment (e.g., Fibroblast-like cells)

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells (like fibroblasts), immune cells, blood vessels, and the extracellular matrix. mdpi.comnih.gov It is now understood that the TME is not a passive bystander but an active participant in tumor initiation, progression, and response to therapy. mdpi.comnih.gov

Cancer-associated fibroblasts (CAFs) are a key component of the TME and play a critical role in cancer progression by remodeling the extracellular matrix, secreting growth factors, and modulating immune responses. mdpi.comnih.govnih.gov A mutual interaction exists where tumor cells induce fibroblast activation, and these activated fibroblasts, in turn, support tumor proliferation and metastasis. nih.gov Therefore, targeting components of the TME, such as CAFs, is an area of significant research interest. nih.gov

Advanced mechanistic studies for this compound would investigate its effects on the various cellular components of the TME. This could include assessing its impact on the function of fibroblast-like cells, its ability to alter the immune cell infiltrate, or its effects on the signaling crosstalk between cancer cells and stromal cells. nih.gov Currently, there are no published studies detailing the mechanistic effects of this compound within the tumor microenvironment or on specific cell types like fibroblasts.

Systems-Level Analysis of Cellular Adaptation and Pathway Rewiring in Response to Chronic this compound Exposure

Chronic exposure to a therapeutic agent can lead to the development of drug resistance, a major challenge in cancer therapy. nih.gov Resistance can emerge through various mechanisms, including the activation of bypass survival pathways or the dynamic "rewiring" of cellular signaling networks. nih.govnih.govmappingignorance.org Cells adapt to the drug pressure, often leading to changes in gene expression and metabolic states that reduce the drug's effectiveness. nih.gov

A systems-level analysis involves using high-throughput techniques (e.g., genomics, proteomics, metabolomics) to gain a comprehensive understanding of how cells adapt to long-term drug exposure. nih.gov This approach can identify the key pathways that are rewired and uncover new targets for combination therapies to overcome resistance. nih.gov Research in this area for this compound would involve treating cancer cell lines with the compound over extended periods and analyzing the molecular changes that accompany the acquisition of resistance. Such studies are crucial for predicting and overcoming potential resistance mechanisms. However, literature describing systems-level analyses of cellular adaptation to chronic this compound exposure is not currently available.

Development of Novel Mechanistic Biomarkers for this compound Activity in Preclinical Models

Biomarkers are measurable indicators that can be used to assess disease state, predict treatment response, or measure target engagement of a therapeutic agent. nih.gov Mechanistic biomarkers are particularly valuable as they are directly linked to the drug's mechanism of action and the pathophysiology of the disease. nih.gov These can include changes in gene expression, protein levels, or the activity of specific signaling pathways. nih.gov

In preclinical drug development, biomarkers are essential for demonstrating that a drug is hitting its intended target (pharmacodynamic biomarkers) and for predicting its efficacy. nih.govnih.gov The development and validation of such biomarkers in animal models are critical steps before a drug can be tested in clinical trials. nih.gov For this compound, research would focus on identifying molecular signatures (e.g., changes in the level of a specific protein or a panel of genes) that correlate with its activity in preclinical models. These biomarkers would be invaluable for monitoring treatment response and guiding clinical development. To date, no studies have been published that identify or validate mechanistic biomarkers for this compound activity.

Q & A

Basic Research Questions

Q. How to design hypothesis-driven experiments investigating AS703988’s mechanism of action?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives. For example:

  • Feasibility: Prioritize in vitro models (e.g., cell lines with known this compound sensitivity) before advancing to in vivo studies.
  • Novelty: Compare this compound’s effects to existing inhibitors in the same pathway (e.g., MAPK/ERK inhibitors) .
  • Include dose-response curves and negative controls to isolate compound-specific effects .

Q. What are best practices for collecting reproducible data in this compound studies?

  • Methodological Answer :

  • Pre-experimental validation : Standardize cell culture conditions (e.g., passage number, media composition) to minimize batch variability .
  • Data triangulation : Combine biochemical assays (e.g., Western blotting for target inhibition) with phenotypic readouts (e.g., apoptosis assays) .
  • Pilot testing : Conduct small-scale experiments to optimize timepoints and reagent concentrations .

Q. How to formulate a research question that addresses gaps in this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Apply the PICO framework:

  • Population : Specific cell types or animal models (e.g., xenografts with defined genetic backgrounds).
  • Intervention : this compound administration routes (oral vs. intravenous) and dosing schedules.
  • Comparison : Existing PK data from structurally similar compounds.
  • Outcome : Bioavailability metrics (e.g., Cmax, AUC) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy across different cancer models?

  • Methodological Answer :

  • Systematic analysis : Compare variables such as genetic mutations (e.g., KRAS status), tumor microenvironment factors, and assay endpoints .
  • Meta-analysis framework : Aggregate data from published studies (e.g., IC50 values) and stratify results by model type (e.g., 2D vs. 3D cultures) .
  • Contradiction mapping : Use causal diagrams to identify confounding factors (e.g., off-target effects in high-dose regimens) .

Q. What statistical methods are suitable for analyzing this compound’s synergistic effects with other therapies?

  • Methodological Answer :

  • Combination Index (CI) : Apply the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Machine learning : Train models on multi-omics datasets (e.g., transcriptomics + proteomics) to predict optimal drug pairings .

Q. How to validate this compound’s molecular targets in complex biological systems?

  • Methodological Answer :

  • Orthogonal validation : Combine CRISPR/Cas9-mediated gene knockout with chemical proteomics (e.g., affinity-based pull-down assays) .
  • Dynamic modeling : Use time-resolved phosphoproteomics to track pathway activation/inhibition timelines post-treatment .

Data Interpretation & Ethical Considerations

Q. How to address ethical challenges in sharing this compound-related data from preclinical studies?

  • Methodological Answer :

  • Data anonymization : Remove identifiers from raw datasets (e.g., animal trial records) while retaining metadata for reproducibility .
  • Collaboration agreements : Use Material Transfer Agreements (MTAs) to define data ownership and usage rights .

Q. What frameworks guide the integration of this compound findings into broader therapeutic hypotheses?

  • Methodological Answer :

  • Translational pipelines : Map preclinical results to clinical endpoints using the FDA’s “bench-to-bedside” criteria (e.g., toxicity thresholds, biomarker correlations) .

Tables for Methodological Reference

Experimental Model Key Considerations for this compound Studies Relevant Evidence
In vitro cell linesGenetic background validation; metabolic activity assays
In vivo xenograftsPK/PD modeling; dose escalation protocols
3D organoidsMicroenvironment mimicry; high-content imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.